5-[(2-Chloroanilino)methyl]quinolin-8-ol
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Overview
Description
5-[(2-Chloroanilino)methyl]quinolin-8-ol is a chemical compound that belongs to the class of hydroxyquinolines . It has a molecular formula of C16H13ClN2O and a molecular weight of 284.74 g/mol . This compound is known for its unique structure, which includes a quinoline ring system substituted with a chlorinated aniline group.
Preparation Methods
The synthesis of 5-[(2-Chloroanilino)methyl]quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with 2-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
5-[(2-Chloroanilino)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroaniline moiety, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-[(2-Chloroanilino)methyl]quinolin-8-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-[(2-Chloroanilino)methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function .
Comparison with Similar Compounds
5-[(2-Chloroanilino)methyl]quinolin-8-ol can be compared with other hydroxyquinoline derivatives, such as:
Chlorquinaldol: Similar in structure but with different substituents, chlorquinaldol is used as an antiseptic and has a different spectrum of biological activity.
8-Hydroxyquinoline: The parent compound of this compound, it is widely used in coordination chemistry and has various biological activities.
2-Chloroaniline: A precursor in the synthesis of this compound, it is used in the production of dyes, pharmaceuticals, and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H13ClN2O |
---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
5-[(2-chloroanilino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C16H13ClN2O/c17-13-5-1-2-6-14(13)19-10-11-7-8-15(20)16-12(11)4-3-9-18-16/h1-9,19-20H,10H2 |
InChI Key |
SIQPSBPDNFPNKG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NCC2=C3C=CC=NC3=C(C=C2)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=C3C=CC=NC3=C(C=C2)O)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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